Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride
Overview
Description
Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound with the molecular weight of 267.15 . Its IUPAC name is ethyl 2-amino-3-(2-pyridinyl)propanoate dihydrochloride . It is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular structure of this compound has been determined using single crystal X-ray diffraction . The InChI code for this compound is 1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8;;/h3-6,9H,2,7,11H2,1H3;2*1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 267.15 . .Scientific Research Applications
Crystallography and Molecular Structure Analysis : In a study by Liu et al. (2012), the compound's crystal structure was analyzed. The benzene and pyridine rings form specific dihedral angles with the benzimidazole mean plane. This structural analysis is significant for understanding the molecular interactions and stability of the compound (Liu et al., 2012).
Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) characterized two polymorphic forms of a related compound using spectroscopic and diffractometric techniques. This research is essential for pharmaceutical development, as polymorphism can affect drug efficacy and stability (Vogt et al., 2013).
Synthesis of Tetrahydropyridines : Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation reaction using a related compound to synthesize tetrahydropyridines. These compounds are of interest for their potential applications in medicinal chemistry (Zhu et al., 2003).
Synthesis of 2-Aminohydropyridines and Pyridinones : Sun et al. (2011) developed a method to synthesize functionalized 2-aminohydropyridines and 2-pyridinones, starting with related compounds. These products have potential applications in various chemical synthesis processes (Sun et al., 2011).
Reactivity with Nucleophilic Reagents : Harb et al. (1989) studied the reactivity of a similar compound with various nucleophilic reagents, leading to the formation of diverse pyridine derivatives. These reactions are crucial for creating novel compounds with potential therapeutic applications (Harb et al., 1989).
Synthesis of Anticancer Agents : Temple et al. (1983) researched the synthesis of potential anticancer agents using a related compound. They investigated the effects of these pyridooxazines and pyridothiazines on cell proliferation and survival in mice with leukemia (Temple et al., 1983).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
ethyl 2-amino-3-pyridin-2-ylpropanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8;;/h3-6,9H,2,7,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQBRRAWFWTBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741487 | |
Record name | Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33560-87-1 | |
Record name | Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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